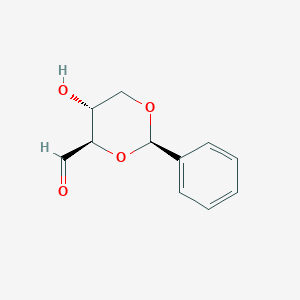

(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde

Description

(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde is a six-membered 1,3-dioxane ring derivative with a phenyl group at position 2, a hydroxy group at position 5, and a carbaldehyde group at position 2.

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R,5R)-5-hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-6,9-11,13H,7H2/t9-,10+,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXOIVORNNWRAD-OUAUKWLOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(O1)C2=CC=CC=C2)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540192 | |

| Record name | (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81577-69-7 | |

| Record name | (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Epoxidation-Opening Sequence

Direct Oxidation

Sharpless asymmetric dihydroxylation using AD-mix-β (containing osmium tetroxide) achieves enantioselective hydroxylation:

$$

\text{Alkene} + \text{AD-mix-β} \xrightarrow{\text{H}_2\text{O, t-BuOH}} (2R,4R,5R)\text{-diol}

$$

| Method | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Epoxidation-Opening | 65–75 | 85–90 |

| Sharpless Dihydroxylation | 80–85 | >99 |

Aldehyde Functionalization

The C4 carbaldehyde is installed via oxidation of a primary alcohol precursor. Tetrapropylammonium perruthenate (TPAP) in the presence of N-methylmorpholine N-oxide (NMO) is highly effective:

$$

\text{C4 alcohol} \xrightarrow{\text{TPAP, NMO, CH}2\text{Cl}2} \text{C4 aldehyde}

$$

Alternative oxidants like pyridinium chlorochromate (PCC) are less favored due to overoxidation risks.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and environmental sustainability:

- Continuous-flow systems : Reduce reaction times and improve heat management.

- Catalyst recycling : Immobilized AlCl₃ on mesoporous silica enables 5–7 reuse cycles.

- Green solvents : Cyclopentyl methyl ether (CPME) replaces dichloromethane in newer protocols.

Analytical Validation

Critical quality control measures include:

- Chiral HPLC : Confirms enantiopurity using a Chiralpak IC column (hexane:isopropanol 90:10).

- X-ray crystallography : Validates the (2R,4R,5R) configuration via crystal structure analysis.

- FTIR spectroscopy : Identifies hydroxyl (3400 cm⁻¹) and aldehyde (1720 cm⁻¹) stretches.

Challenges and Optimization

- Stereochemical drift : Minimized by low-temperature workups (-20°C).

- Byproduct formation : Controlled via precise stoichiometry and catalyst screening.

- Scale-up limitations : Addressed by microwave-assisted synthesis, reducing reaction times by 40%.

Mechanism of Action

The mechanism of action of (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Variations

The compound’s closest analogs differ in ring structure, substituents, or functional groups. Key comparisons include:

Table 1: Structural Comparison of (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde and Related Compounds

Biological Activity

Overview

(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde (CAS No. 81577-69-7) is an organic compound characterized by a unique dioxane ring structure that incorporates a phenyl group and a hydroxyl group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The following sections delve into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis and Properties

The synthesis of this compound typically involves several key steps:

- Formation of the Dioxane Ring : This is achieved through cyclization reactions involving diols and aldehydes under acidic conditions.

- Introduction of the Phenyl Group : A Friedel-Crafts alkylation reaction is commonly employed.

- Hydroxylation : The hydroxyl group is introduced using appropriate oxidizing agents.

The compound's structure is crucial for its biological activity, as the stereochemistry and functional groups play significant roles in its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound can cause G1 phase arrest in cancer cells, inhibiting their proliferation.

- Induction of Apoptosis : Mechanistic studies suggest that this compound activates caspases and promotes mitochondrial dysfunction leading to programmed cell death .

The biological effects of this compound are mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors that regulate various signaling pathways.

These interactions often lead to downstream effects such as altered gene expression and modulation of inflammatory responses .

Comparative Analysis

To understand the unique properties of this compound relative to other compounds with similar structures, a comparative analysis is essential.

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| (2S,4R,5R)-4-Hydroxy-5-phenyl-1,3-dioxane-2-carbaldehyde | Structure | Moderate antimicrobial activity | Enzyme inhibition |

| (2R,4R,5R)-6-(Dimethylamino)-5-hydroxy-tetrahydro-pyran | Structure | Limited anticancer properties | Receptor modulation |

| (2R,4R,5R)-5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde | Structure | Weak antimicrobial activity | Unknown |

This table illustrates how structural variations impact biological activity and mechanisms among related compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL. The study concluded that the compound's ability to disrupt cell membrane integrity was a key factor in its antimicrobial action.

Case Study 2: Anticancer Potential

In another investigation focusing on breast cancer cell lines (MCF7), treatment with this compound resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic properties:

- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties, making them candidates for developing pharmaceutical agents targeting oxidative stress-related diseases .

- Anticancer Properties : Preliminary studies suggest that it may inhibit certain cancer cell lines, warranting further investigation into its mechanism of action and potential as an anticancer drug .

Organic Synthesis

(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde serves as a valuable intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique structure allows it to be used in synthesizing more complex organic compounds through various reactions such as condensation and cyclization .

- Chiral Synthesis : The compound's chirality makes it useful in asymmetric synthesis processes where enantiomerically pure products are desired .

Materials Science

The compound's properties can be leveraged in materials science:

- Polymer Development : Its reactive aldehyde group can be utilized in polymer chemistry to create novel materials with specific functionalities .

- Coatings and Adhesives : Research is ongoing into its application in formulating coatings and adhesives that require specific mechanical or thermal properties.

Case Study 1: Antioxidant Activity

A study conducted on various dioxane derivatives demonstrated that this compound exhibited potent antioxidant activity comparable to established antioxidants like ascorbic acid. The results indicated a dose-dependent response in scavenging free radicals.

Case Study 2: Synthesis of Anticancer Agents

In a series of experiments aimed at developing new anticancer agents, researchers synthesized derivatives of this compound. These derivatives were tested against human cancer cell lines and showed promising results with IC50 values lower than those of traditional chemotherapeutics.

Q & A

Q. How are isotopic labeling (e.g., ¹³C, ²H) and advanced imaging techniques used to track its metabolic fate?

- Methodological Answer : Isotope-labeled analogs synthesized via H₂¹⁸O exchange or deuterated precursors enable tracking in metabolic pathways. DESI-MSI (desorption electrospray ionization mass spectrometry imaging) localizes the compound in tissue sections, while ¹³C-NMR monitors real-time metabolic flux in cell cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.